

# Technical Guide: 1-(3-Chlorophenylsulfonyl)-L-proline (CAS 1164136-21-3)

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## Compound of Interest

Compound Name: *1-(3-Chlorophenylsulfonyl)-L-proline*

Cat. No.: *B7817693*

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## Executive Summary

**1-(3-Chlorophenylsulfonyl)-L-proline** (CAS 1164136-21-3) is a specialized N-arylsulfonyl amino acid derivative functioning as a critical scaffold in medicinal chemistry and organocatalysis. Characterized by a constrained pyrrolidine ring fused to a lipophilic 3-chlorobenzenesulfonyl moiety, this compound serves as a "privileged structure" in the design of peptidomimetics. Its primary utility lies in its ability to mimic the transition states of peptide bond hydrolysis and to serve as a rigid, hydrophobic capping group (P2/P3 position) in protease inhibitors and integrin antagonists (specifically LFA-1/ICAM-1).

This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and applications in drug discovery, specifically targeting researchers in pharmaceutical development.

## Physicochemical Profile

The introduction of the electron-withdrawing 3-chlorophenylsulfonyl group significantly alters the electronic and steric profile of the native L-proline. This modification enhances metabolic

stability against proteolysis and increases lipophilicity, facilitating membrane permeability in drug candidates.

### Table 1: Core Technical Specifications

Property	Value / Description
CAS Number	1164136-21-3
IUPAC Name	(2S)-1-(3-chlorophenyl)sulfonylpyrrolidine-2-carboxylic acid
Molecular Formula	C <sub>11</sub> H <sub>12</sub> ClNO <sub>4</sub> S
Molecular Weight	289.74 g/mol
Stereochemistry	L-isomer (S-configuration at C2)
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, Methanol, DMF; Sparingly soluble in water
pKa (Carboxyl)	~3.6 (Predicted; acidified by sulfonamide E-withdrawing effect)
LogP	~1.8 – 2.1 (Predicted)
H-Bond Donors/Acceptors	1 Donor (COOH) / 4 Acceptors (SO <sub>2</sub> , COOH)

## Synthetic Methodology

The synthesis of **1-(3-Chlorophenylsulfonyl)-L-proline** follows a classic Schotten-Baumann sulfonylation protocol. This method ensures the retention of stereochemistry at the chiral center (C2 of proline), which is critical for its biological activity.

## Reaction Mechanism

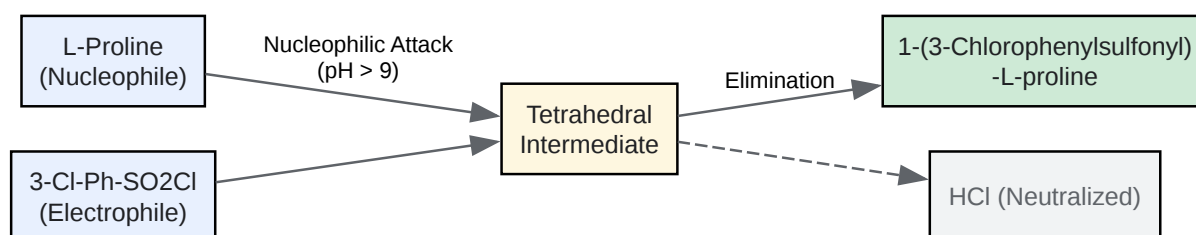
The reaction involves the nucleophilic attack of the proline nitrogen on the sulfur atom of the sulfonyl chloride, followed by the elimination of HCl. The base (typically NaOH or Na<sub>2</sub>CO<sub>3</sub>) acts as a proton scavenger and maintains the proline in its nucleophilic anionic form.

## Step-by-Step Protocol

Reagents: L-Proline, 3-Chlorobenzenesulfonyl chloride, 1M NaOH, Acetone/Water, HCl (1M).

- Solubilization: Dissolve L-Proline (1.0 eq) in a 1:1 mixture of 1M NaOH and Acetone. Cool the solution to 0°C in an ice bath.
- Addition: Dropwise add 3-Chlorobenzenesulfonyl chloride (1.1 eq) dissolved in a minimal amount of acetone over 30 minutes. Maintain pH >9 by adding additional NaOH if necessary.
- Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (MeOH/DCM) or LCMS.
- Workup:
  - Evaporate acetone under reduced pressure.
  - Wash the aqueous phase with diethyl ether (to remove unreacted sulfonyl chloride).
  - Acidify the aqueous phase carefully to pH 2–3 using 1M HCl. The product typically precipitates as a white solid.
- Purification: Extract the precipitate with Ethyl Acetate (3x). Dry combined organics over MgSO<sub>4</sub>, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.

## Synthesis Diagram (DOT)



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Figure 1: Schotten-Baumann synthesis pathway ensuring retention of L-stereochemistry.

## Applications in Drug Discovery

This compound is rarely a final drug but rather a high-value intermediate used to construct libraries of bioactive molecules. Its structural features make it ideal for targeting specific protein-protein interactions and enzymatic pockets.

### LFA-1/ICAM-1 Antagonism

The N-arylsulfonyl proline motif is a core pharmacophore in the development of LFA-1 (Lymphocyte Function-Associated Antigen 1) antagonists.

- Mechanism: LFA-1 integrins mediate leukocyte adhesion. Small molecule antagonists bind to the I-domain of LFA-1 (specifically the MIDAS site), locking the integrin in a low-affinity conformation.
- Role of CAS 1164136-21-3: The 3-chlorophenyl group occupies a hydrophobic pocket (the "silencer" pocket) in the LFA-1 I-domain, while the proline carboxylate coordinates with  $Mg^{2+}$  or interacts with cationic residues (e.g., Lys) in the binding site.
- Reference: Larson, R. S., et al. (2005). *Biochemistry*. (See Ref 1).

### HCV NS3/4A Protease Inhibitors

In the design of Hepatitis C Virus (HCV) protease inhibitors, the P2 position often requires a constrained proline scaffold.

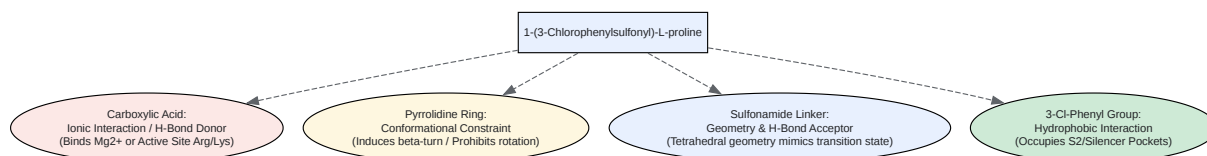
- Function: The sulfonamide group acts as an electron-withdrawing "cap" that optimizes the electronic environment of the proline, enhancing binding affinity to the S2 subsite of the protease.
- Utility: This specific 3-chloro derivative is used to probe the size and electronic requirements of the S2 pocket during Lead Optimization.

### Kynurenine 3-Monooxygenase (KMO) Inhibition

Sulfonyl prolines are established inhibitors of KMO, an enzyme implicated in neurodegenerative and inflammatory disorders.

- Pharmacophore: The carboxylic acid binds to the active site, while the sulfonamide-aryl group extends into the hydrophobic channel, blocking substrate access.

## Pharmacophore Mapping Diagram (DOT)



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Figure 2: Pharmacophore dissection highlighting the functional role of each structural component.

## Safety & Handling Protocol

While specific toxicological data for this CAS is limited, it should be handled as a Category 2 Skin/Eye Irritant based on the properties of similar sulfonyl-amino acids.

## Standard Operating Procedure (SOP)

- PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
- Inhalation: Handle in a fume hood to avoid dust inhalation.
- Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic nature is possible; keep desiccated.
- Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (contains Sulfur and Chlorine).

## References

- Larson, R. S., et al. (2005). Dissociation of I domain and global conformational changes in LFA-1: refinement of small molecule-I domain structure-activity relationships. *Biochemistry*, 44(11), 4322–4331.
- Kelly, T. A., et al. (1999). Cutting edge: a small molecule antagonist of LFA-1-mediated cell adhesion.[1] *The Journal of Immunology*, 163(10), 5173-5177.
- Bach, T. M., & Takagi, H. (2013). Properties, metabolisms, and applications of (L)-proline analogues.[2] *Applied Microbiology and Biotechnology*, 97(15), 6623–6634.
- PubChem Compound Summary. (n.d.). N-(3-Chlorobenzenesulfonyl)-L-proline (Analog). National Center for Biotechnology Information.

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